

Spectroscopic and Chromatographic Profile of 3,4,5,6-Tetramethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5,6-Tetramethyloctane

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This technical guide provides a comprehensive overview of the available spectroscopic and chromatographic data for the saturated hydrocarbon **3,4,5,6-tetramethyloctane** (C₁₂H₂₆). Due to the limited public availability of detailed spectral information, this document focuses on presenting the confirmed data from public databases and outlines generalized experimental protocols for the analytical techniques used.

Chemical Identity

| Property | Value |
|-------------------|--|
| IUPAC Name | 3,4,5,6-Tetramethyloctane |
| Molecular Formula | C ₁₂ H ₂₆ |
| Molecular Weight | 170.3348 g/mol [1] [2] [3] |
| CAS Number | 62185-21-1 [2] |

Spectroscopic and Chromatographic Data

The following sections summarize the available quantitative data for **3,4,5,6-tetramethyloctane**.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) data for **3,4,5,6-tetramethyloctane** is available through the National Institute of Standards and Technology (NIST) database. The spectrum (NIST Number 160465) contains a total of 66 peaks.^[4] The most prominent fragments are detailed below.^[4]

| m/z | Description |
|-----|------------------|
| 57 | Top Peak |
| 43 | 2nd Highest Peak |
| 71 | 3rd Highest Peak |

Note: A full fragmentation table with relative intensities is not publicly available.

Gas Chromatography (GC)

Gas chromatography data is available for several diastereomers of **3,4,5,6-tetramethyloctane**. The Kovats retention indices on a non-polar column are provided below.

| Diastereomer | Kovats Retention Index (I) |
|--------------|----------------------------|
| a | 1100.6 ^[1] |
| d | 1110.0 ^[3] |
| - | 1116.3 ^[4] |

Note: The specific stereochemistry of the diastereomers labeled 'a' and 'd' is not specified in the source data. The third value is listed for the parent compound without a specific diastereomer designation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed quantitative data for ¹H NMR, ¹³C NMR (chemical shifts), and IR spectroscopy are not readily available in the public domain. While the existence of a ¹³C NMR spectrum is noted in

PubChem, with the analysis performed on a Varian XL-100 instrument, the spectral data itself is contained within a proprietary database (SpectraBase) and is not publicly accessible.^[4]

Experimental Protocols

The following are detailed methodologies typical for the experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC data for **3,4,5,6-tetramethyloctane** was originally published by Laet and Tilquin in 1991.^{[1][3][5]} The experimental parameters listed in the NIST database are as follows:^{[1][3]}

| Parameter | Value |
|-----------------|--------------------|
| Column Type | Capillary |
| Active Phase | SE-30 |
| Column Length | 30 m |
| Column Diameter | 0.25 mm |
| Temperature | 70 °C (isothermal) |

For the mass spectrometry component (EI-MS), a generalized protocol would involve:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or similar mass analyzer.
- Detection: An electron multiplier detector to scan a mass range appropriate for the molecular weight (e.g., m/z 35-200).

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum, based on the instrument information available.

- Sample Preparation: Dissolve a sample of **3,4,5,6-tetramethyloctane** in a deuterated solvent (e.g., CDCl₃).

- Instrument: Varian XL-100 NMR Spectrometer.
- Acquisition: Acquire the spectrum with proton decoupling to produce a spectrum with single lines for each unique carbon atom.
- Referencing: Reference the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualizations

As there is no documented biological or complex industrial process associated with **3,4,5,6-tetramethyloctane**, the following diagram illustrates a logical workflow for the spectroscopic and chromatographic analysis of this compound.

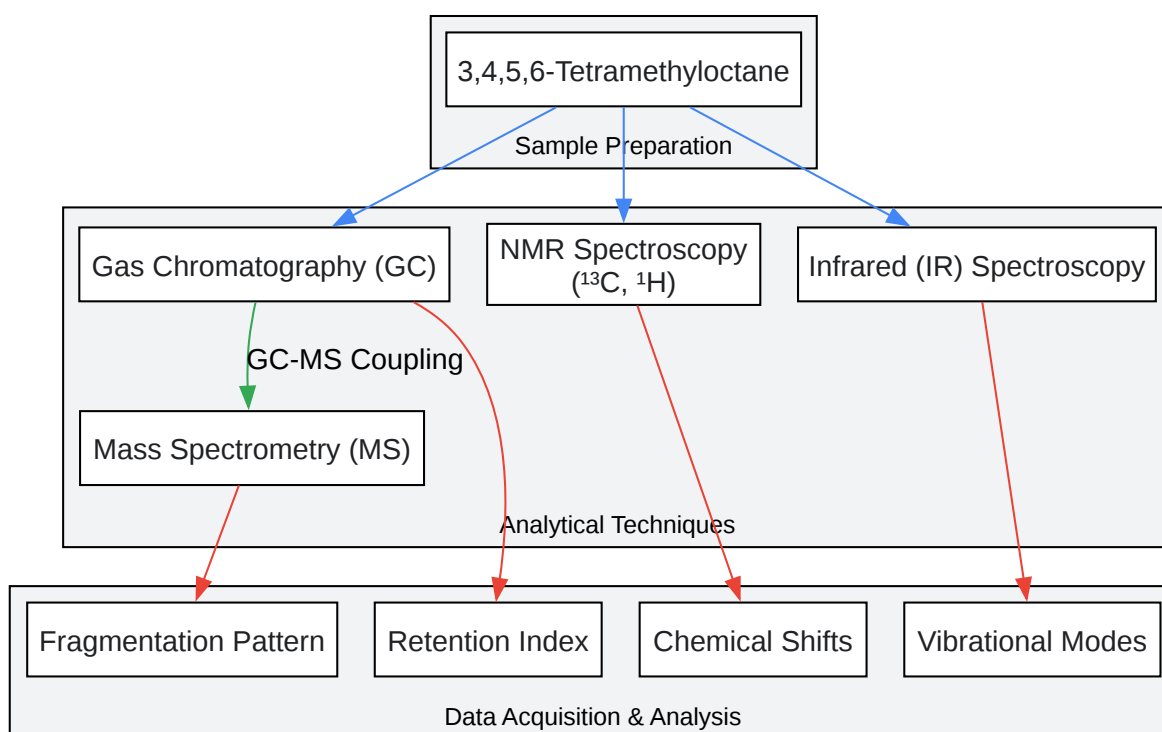


Figure 1: Analytical Workflow for 3,4,5,6-Tetramethyloctane

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